molecular formula C15H22N2O3S B2929551 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941992-00-3

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B2929551
CAS No.: 941992-00-3
M. Wt: 310.41
InChI Key: ZKZMQKYYULIPFQ-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a complex organic compound belonging to the quinoline derivatives family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and solvents is also carefully selected to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes to elucidate biological pathways.

Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Uniqueness: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide stands out due to its specific structural features and the presence of the sulfonamide group, which can impart unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile continue to inspire new research and industrial applications.

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-9-17-14-7-6-13(16-21(19,20)11(2)3)10-12(14)5-8-15(17)18/h6-7,10-11,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMQKYYULIPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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